2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features both an oxadiazole and an indole moiety. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities . Indole derivatives also exhibit a wide range of biological activities, such as antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole and indole moieties with the 4-fluorophenylmethyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory activities.
Biological Research: It is used in biological assays to study its effects on various cell lines and biological pathways.
Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE: This compound shares the oxadiazole and indole moieties but lacks the fluorophenylmethyl group.
N-(4-FLUOROPHENYL)METHYLACETAMIDE: This compound contains the fluorophenylmethyl group but lacks the oxadiazole and indole moieties.
Uniqueness
The uniqueness of 2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE lies in its combination of the oxadiazole, indole, and fluorophenylmethyl groups, which confer a unique set of biological activities and chemical properties .
Properties
Molecular Formula |
C21H19FN4O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H19FN4O2/c1-2-20-24-25-21(28-20)17-12-26(18-6-4-3-5-16(17)18)13-19(27)23-11-14-7-9-15(22)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,23,27) |
InChI Key |
FKRZENKUYPYFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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